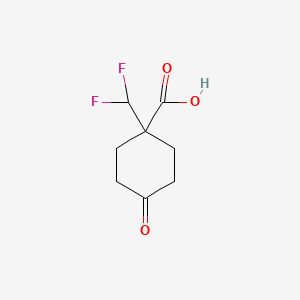

1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid

Description

Properties

Molecular Formula |

C8H10F2O3 |

|---|---|

Molecular Weight |

192.16 g/mol |

IUPAC Name |

1-(difluoromethyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C8H10F2O3/c9-6(10)8(7(12)13)3-1-5(11)2-4-8/h6H,1-4H2,(H,12,13) |

InChI Key |

DFJHECASGNGVEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1=O)(C(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of cyclohexanone derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of a base and a suitable solvent to facilitate the formation of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yields and purity. The use of fluoroform (CHF3) as a difluoromethylating agent in a continuous flow setup has been reported to be effective . This method allows for precise control over reaction conditions, leading to efficient production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.

Major Products Formed

Oxidation: Formation of dicarboxylic acids.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of substituted difluoromethyl derivatives.

Scientific Research Applications

1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-4-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(difluoromethyl)-4-oxocyclohexane-1-carboxylic acid with related compounds:

*Estimated based on fluorine’s contribution to logP .

Key Observations:

- Electron Effects : The difluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to chlorophenyl (moderate electron-withdrawing) or methoxyphenyl (electron-donating) substituents. This influences reactivity in nucleophilic reactions and hydrogen-bonding interactions .

- Lipophilicity : Fluorine’s hydrophobic nature increases logP relative to methoxy-substituted analogs but reduces it compared to chlorophenyl derivatives.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and chiral centers. For example, fluorinated groups show distinct splitting patterns due to ¹⁹F coupling .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral carbons, and validates spatial arrangement of the difluoromethyl and oxo groups .

- IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and difluoromethyl (C-F stretches 1100–1200 cm⁻¹) functionalities .

How can researchers mechanistically study its interaction with enzymatic targets?

Q. Advanced

- Molecular Docking : Computational models predict binding affinities to enzymes, leveraging the electron-withdrawing effects of fluorine to stabilize interactions .

- Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorometric or calorimetric methods. The difluoromethyl group may enhance hydrophobic binding, altering enzyme kinetics .

- X-ray Crystallography : Resolve enzyme-ligand complexes to identify hydrogen bonds between the carboxylic acid group and active-site residues .

How should contradictions in reaction yield data across studies be addressed?

Q. Advanced

- Reproducibility Checks : Replicate studies under reported conditions (e.g., AlCl₃ concentration, anhydrous solvents) to isolate variables .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation to diketones) that reduce yields .

- Statistical Design : Employ DoE (Design of Experiments) to optimize parameters like temperature and stoichiometry .

What computational approaches model its reactivity and stability in biological systems?

Q. Advanced

- DFT Calculations : Predict electrophilic sites (e.g., oxo group reactivity) and metabolic stability of the difluoromethyl moiety .

- Molecular Dynamics (MD) : Simulate solvation effects and membrane permeability, leveraging fluorine’s lipophilicity .

- ADMET Prediction : Tools like SwissADME estimate absorption and toxicity profiles based on logP and polar surface area .

What safety protocols are critical when handling this compound?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- PPE : Nitrile gloves and lab coats prevent dermal exposure; safety goggles mitigate splashes .

- Spill Management : Neutralize carboxylic acid spills with sodium bicarbonate .

How can biological activity be compared to structural analogs?

Q. Advanced

- In Vitro Assays : Test against enzyme panels (e.g., kinases) to compare IC₅₀ values with non-fluorinated or chlorinated analogs .

- SAR Analysis : Correlate substituent effects (e.g., difluoromethyl vs. trifluoromethyl) on potency and selectivity .

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy differences .

What strategies optimize stereochemical outcomes during synthesis?

Q. Advanced

- Chiral Catalysts : Use asymmetric hydrogenation with Ru or Rh complexes to control cyclohexane ring stereochemistry .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .

- Chiral Chromatography : Simulated moving bed (SMB) techniques separate diastereomers post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.